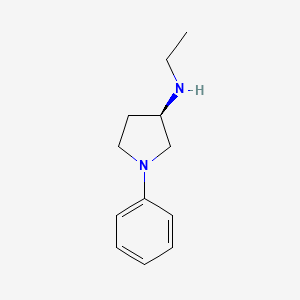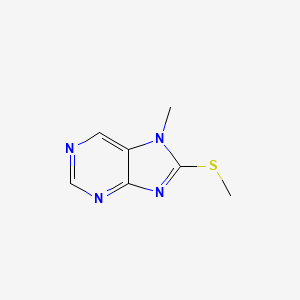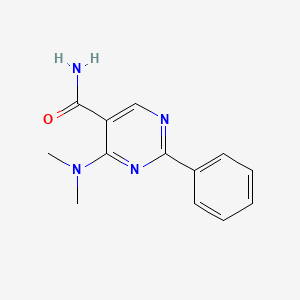
2-(Dimethylamino)-2-methylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-2-methylpropane-1,3-diol is an organic compound with the molecular formula C6H15NO2. It is a tertiary amine and a diol, which means it contains both an amine group and two hydroxyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-methylpropane-1,3-diol typically involves the reaction of dimethylamine with formaldehyde and isobutyraldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Dimethylamine with Formaldehyde: This step forms a dimethylaminomethyl intermediate.
Addition of Isobutyraldehyde: The intermediate reacts with isobutyraldehyde to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary amines or alcohols.
Substitution: Produces substituted amines or ethers.
Scientific Research Applications
2-(Dimethylamino)-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-methylpropane-1,3-diol involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in nucleophilic substitution reactions. Additionally, the hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but with only one hydroxyl group.
2-(Dimethylamino)ethyl methacrylate: Contains an ester group instead of hydroxyl groups.
N,N-Dimethyl-1,3-propanediamine: Similar structure but with an additional amine group.
Uniqueness
2-(Dimethylamino)-2-methylpropane-1,3-diol is unique due to its combination of a tertiary amine and two hydroxyl groups, which provides a balance of nucleophilicity and hydrogen bonding capability. This makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
63246-63-9 |
|---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-(dimethylamino)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C6H15NO2/c1-6(4-8,5-9)7(2)3/h8-9H,4-5H2,1-3H3 |
InChI Key |
FGHOJUJBJHVRGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)

![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)








